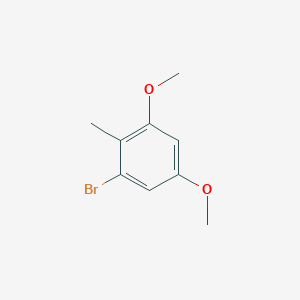

1-Bromo-3,5-dimethoxy-2-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62827-43-4 |

|---|---|

Molecular Formula |

C9H11BrO2 |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

1-bromo-3,5-dimethoxy-2-methylbenzene |

InChI |

InChI=1S/C9H11BrO2/c1-6-8(10)4-7(11-2)5-9(6)12-3/h4-5H,1-3H3 |

InChI Key |

SVEQIWVPZWWZFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1Br)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3,5 Dimethoxy 2 Methylbenzene

Precursor Synthesis and Functionalization Pathways

The primary precursor for the synthesis of 1-Bromo-3,5-dimethoxy-2-methylbenzene is 3,5-dimethoxytoluene (B1218936). The generation of this precursor involves the strategic introduction of methyl and methoxy (B1213986) groups onto an aromatic scaffold.

Synthesis of Substituted Anisoles as Starting Materials

The synthesis of 3,5-dimethoxytoluene typically begins with commercially available substituted phenols. A common and effective method for the formation of the anisole (B1667542) structure is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a methyl halide, such as methyl iodide, or a methyl sulfate, like dimethyl sulfate.

In the specific case of 3,5-dimethoxytoluene, the synthesis commences with 3,5-dihydroxytoluene. This starting material undergoes a double Williamson ether synthesis. The dihydroxytoluene is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate both phenolic hydroxyl groups, creating a more potent nucleophile. Subsequently, a methylating agent is introduced to yield the target 3,5-dimethoxytoluene.

Introduction of Methyl and Methoxy Groups via Specific Strategies

The substitution pattern of the starting material is crucial for the successful synthesis of the target compound. In the case of commencing with 3,5-dihydroxytoluene, the methyl and hydroxyl groups are already in the desired 1,3,5-relationship. The subsequent Williamson ether synthesis preserves this arrangement, converting the hydroxyl groups to methoxy groups.

Alternative strategies could involve the introduction of a methyl group to a dimethoxybenzene derivative. For instance, a Friedel-Crafts alkylation of 1,3-dimethoxybenzene (B93181) could be considered. However, this approach often leads to a mixture of products and may not be as regioselective as starting with a pre-functionalized ring system like 3,5-dihydroxytoluene.

Regioselective Bromination Strategies for Polysubstituted Benzenes

With the precursor, 3,5-dimethoxytoluene, in hand, the next critical step is the regioselective introduction of a bromine atom at the C1 position. This requires a nuanced understanding of the directing effects of the substituents already present on the benzene (B151609) ring.

Direct Bromination Approaches and Regiocontrol Mechanisms

Direct bromination of 3,5-dimethoxytoluene can be achieved using various brominating agents. The two methoxy groups at the 3 and 5 positions are strong activating, ortho-, para-directing groups. The methyl group at the 2-position is also an activating, ortho-, para-directing group. The cumulative effect of these groups strongly activates the ring towards electrophilic aromatic substitution.

The positions ortho and para to the methoxy groups are 2, 4, and 6. The positions ortho and para to the methyl group are 1, 3, and 5. The positions at 3 and 5 are already substituted. The position at 1 is ortho to the methyl group and para to the 5-methoxy group. The positions at 2 and 6 are ortho to the 3-methoxy group and ortho to the 5-methoxy group, respectively. The position at 4 is para to the methyl group and ortho to both methoxy groups.

Careful selection of reaction conditions is paramount to selectively brominate the desired position. Studies on the aryl bromination of 3,5-dimethoxytoluene have shown that different brominated derivatives can be obtained in good yield by manipulating the reaction conditions. gla.ac.uk

| Brominating Agent | Solvent | Temperature | Major Product |

| Bromine (Br₂) | Dichloromethane | 0 °C | Mixture of isomers |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724) | Room Temperature | Predominantly this compound |

This table presents a generalized summary of expected outcomes based on established principles of electrophilic aromatic substitution. Actual yields and product distributions may vary depending on specific reaction parameters.

The use of N-Bromosuccinimide (NBS) in a polar solvent like acetonitrile is often a preferred method for achieving controlled monobromination of activated aromatic rings. gla.ac.uk

Influence of Directing Groups on Bromination Selectivity

The regioselectivity of the bromination of 3,5-dimethoxytoluene is a direct consequence of the electronic and steric effects of the methoxy and methyl substituents.

Methoxy Groups (-OCH₃): These are strong activating groups due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. In 3,5-dimethoxytoluene, the positions ortho to the methoxy groups are 2, 4, and 6. The para position to each methoxy group is occupied by the other methoxy group.

Methyl Group (-CH₃): This is a weakly activating group that directs ortho and para through an inductive effect, donating electron density to the ring. In 3,5-dimethoxytoluene, the positions ortho to the methyl group are 1 and 3, and the para position is 5.

The combination of these directing effects leads to a highly activated ring with several potential sites for bromination. However, the position at C1 is sterically less hindered than the positions at C2 and C6, which are flanked by a methyl and a methoxy group. Furthermore, the C1 position is electronically activated by being ortho to the methyl group and para to the 5-methoxy group. This confluence of electronic activation and relative steric accessibility makes the C1 position a favorable site for electrophilic attack, particularly under controlled reaction conditions that favor kinetic product formation. The use of milder brominating agents like NBS can enhance this selectivity. gla.ac.uk

Catalytic Approaches and Reagent Systems in Synthesis

The introduction of a bromine atom onto the aromatic ring of 1,3-dimethoxy-2-methylbenzene is facilitated by various catalytic systems and reagents that enhance the electrophilicity of the bromine source. The choice of catalyst and brominating agent is pivotal in controlling the reaction's efficiency and directing the substitution to the desired position.

Role of Lewis Acids and Brønsted Acids in Bromination

Lewis acids are frequently employed in electrophilic aromatic bromination to activate the brominating agent. In the context of synthesizing this compound, traditional Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be used in conjunction with molecular bromine (Br₂). The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile that can be attacked by the electron-rich aromatic ring. The general mechanism involves the formation of a Lewis acid-bromine complex, which increases the electrophilic character of one of the bromine atoms, making it susceptible to attack by the aromatic substrate. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, which then loses a proton to restore aromaticity and yield the brominated product. wku.edulibretexts.orgmsu.edu The choice of a matching halide in the Lewis acid (e.g., FeBr₃ for bromination) is often preferred to prevent halogen scrambling, which could lead to undesired chlorinated byproducts if a chloride-containing Lewis acid were used with bromine. stackexchange.com

Brønsted acids can also catalyze aromatic bromination, typically by protonating the brominating agent, thereby increasing its electrophilicity. For instance, the use of a Brønsted acid in conjunction with N-bromosuccinimide (NBS) can facilitate the generation of a more reactive brominating species. dntb.gov.ua In some systems, the Brønsted acid can control the regioselectivity of the reaction. stackexchange.com However, for highly activated systems like 1,3-dimethoxy-2-methylbenzene, the reaction may proceed even without strong acidic catalysis due to the electron-donating nature of the methoxy and methyl groups.

Application of N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of electron-rich aromatic compounds. nih.govresearchgate.net It serves as a source of electrophilic bromine and is often preferred over molecular bromine due to its solid nature and safer handling. The reactivity and selectivity of NBS can be significantly influenced by the reaction conditions, particularly the solvent.

For activated aromatic ethers, such as derivatives of anisole, NBS in a polar aprotic solvent like acetonitrile has been shown to be a mild and highly regioselective method for nuclear bromination. mdma.chresearchgate.net The use of acetonitrile as a solvent can lead to a substantial increase in reactivity compared to nonpolar solvents like carbon tetrachloride, allowing reactions to proceed at lower temperatures and with shorter reaction times. mdma.ch This enhanced reactivity is attributed to the ability of the polar solvent to facilitate the ionic pathway of the electrophilic substitution. In the case of 1,3-dimethoxy-2-methylbenzene, the two methoxy groups and the methyl group are ortho, para-directing. The position para to one of the methoxy groups and ortho to the other (C5) is sterically accessible and electronically activated, making it the preferred site of bromination.

While specific data for the bromination of 1,3-dimethoxy-2-methylbenzene with NBS is not extensively tabulated in the literature, studies on closely related methoxy- and methyl-substituted benzenes demonstrate that high yields of the monobrominated product can be achieved with high regioselectivity. For example, the bromination of various methylanisoles with NBS in acetonitrile results exclusively in aromatic ring bromination with excellent yields. mdma.ch

Phase-Transfer Catalysis in Bromination Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. bohrium.com In the context of bromination, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of a bromide anion (from a source like sodium bromide in the aqueous phase) into the organic phase where the aromatic substrate is dissolved. theaic.orgvdoc.pubuco.edu Once in the organic phase, the bromide can be oxidized in situ to generate an electrophilic brominating species.

While specific applications of phase-transfer catalysis for the synthesis of this compound are not widely reported, the principles of PTC suggest its potential utility. A typical system might involve an aqueous solution of a bromide salt and an oxidizing agent, and an organic solution of 1,3-dimethoxy-2-methylbenzene with a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB). The TBAB would transport the bromide ions into the organic phase, where they can react. This method can offer advantages such as milder reaction conditions and the use of less hazardous brominating agents.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and selectivity of the synthesis of this compound, careful optimization of reaction parameters such as solvent, temperature, and pressure is essential.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can have a profound impact on the outcome of electrophilic aromatic bromination. As mentioned previously, polar aprotic solvents like acetonitrile can accelerate the rate of bromination with NBS compared to nonpolar solvents like carbon tetrachloride. mdma.ch This is due to the stabilization of the polar intermediates and transition states involved in the ionic reaction mechanism. The use of acetonitrile can also favor nuclear bromination over benzylic bromination, which can be a competing pathway in substrates containing methyl groups when using NBS under radical conditions (often initiated by light or radical initiators in nonpolar solvents). mdma.ch

In a study on the aerobic bromination of 1,3-dimethoxy-2-methylbenzene, acetic acid was used as the solvent. nih.gov Acetic acid is a polar protic solvent that can facilitate the reaction and is compatible with the oxidative system employed. Other solvents such as trifluoromethyl)benzene have been explored as less toxic alternatives to carbon tetrachloride for benzylic brominations with NBS, demonstrating clean and high-yielding reactions. researchgate.netresearchgate.net The selection of the optimal solvent depends on the specific brominating agent and catalyst system being used, with the goal of maximizing the solubility of the reactants and favoring the desired reaction pathway.

Temperature and Pressure Optimization for Process Scalability

Temperature is a critical parameter in controlling the regioselectivity of electrophilic aromatic bromination. Lowering the reaction temperature often leads to higher selectivity for the thermodynamically favored product. nih.gov In many cases of brominating activated aromatic rings, performing the reaction at the lowest effective temperature can prevent the formation of isomeric byproducts. nih.gov For instance, in the aerobic bromination of 1,3-dimethoxy-2-methylbenzene, conducting the reaction at room temperature (25°C) resulted in a 99% selectivity for the desired 5-bromo isomer. As the temperature was increased to 60°C and 90°C, the selectivity decreased to 95% and 90%, respectively, likely due to the formation of other isomers or over-bromination. nih.gov

The following interactive data table summarizes the optimization of the aerobic bromination of 1,3-dimethoxy-2-methylbenzene, highlighting the effect of temperature on conversion and selectivity.

| Entry | Catalyst (mol%) | Br⁻ (equiv) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | 5 | 1.15 | 25 | 5 | 100 | 99 |

| 2 | 10 | 2.3 | 60 | 12 | 100 | 95 |

| 3 | 20 | 3.5 | 90 | 5 | 94 | 90 |

| Data adapted from a 2023 study on aerobic bromination. nih.gov |

Isolation and Purification Methodologies

Following the synthesis, a mixture of brominated isomers and unreacted starting material is typically obtained. The isolation and purification of the target compound, this compound, from this crude reaction mixture is a critical step to ensure high purity for subsequent applications. Standard laboratory techniques are employed for this purpose.

Initial Work-up: The reaction is typically quenched, and the organic components are extracted into a suitable solvent. This is followed by washing the organic layer to remove any remaining reagents or by-products.

Chromatography: Column chromatography is a principal method for separating the desired isomer from other brominated products and starting material. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to achieve effective separation based on the differing polarities of the components in the mixture.

Crystallization: Recrystallization can be employed as a final purification step. By dissolving the partially purified compound in a suitable solvent system and allowing it to slowly crystallize, a highly pure solid product can be obtained, as impurities tend to remain in the mother liquor.

Table 2: Purification Techniques for this compound

| Technique | Description |

| Extraction | Separation of the crude product from the aqueous reaction mixture into an organic solvent. |

| Column Chromatography | Separation of isomers based on differential adsorption on a stationary phase. |

| Recrystallization | Final purification step to obtain a highly crystalline and pure product. |

This table outlines common purification techniques used for compounds of this nature.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3,5 Dimethoxy 2 Methylbenzene

Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. For 1-Bromo-3,5-dimethoxy-2-methylbenzene, the electron-donating methoxy (B1213986) and methyl groups strongly activate the benzene (B151609) ring, directing incoming electrophiles. However, specific studies into these reactions are absent.

Nitration and Sulfonation Studies

No dedicated studies on the nitration or sulfonation of this compound have been found in a comprehensive search of chemical literature. Such studies would provide insight into the regioselectivity of the substitution, governed by the directing effects of the existing bromo, methoxy, and methyl groups, but this experimental data is not currently published.

Friedel-Crafts Acylation and Alkylation Potential

The Friedel-Crafts reactions are classic methods for forming carbon-carbon bonds on aromatic rings. mt.comlibretexts.org While the electron-rich nature of the substrate would suggest a high potential for these reactions, no specific examples or mechanistic investigations involving the Friedel-Crafts acylation or alkylation of this compound are documented. nih.govorganic-chemistry.org The outcome of such reactions would be influenced by the steric hindrance imposed by the substituents flanking the available positions on the ring.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule. Alternative pathways, such as those involving benzyne (B1209423) intermediates, could be possible with strong bases.

Reaction with Strong Nucleophiles and Mechanistic Insights

There is no available research describing the reaction of this compound with strong nucleophiles, such as sodium amide or organolithium reagents. Consequently, mechanistic insights, including the potential formation of a benzyne intermediate, remain unexplored for this specific compound.

Influence of Methoxy and Methyl Groups on Reactivity

The methoxy and methyl groups are electron-donating, which is known to deactivate an aromatic ring toward the standard SNAr addition-elimination mechanism. A detailed analysis of their electronic and steric influence on potential alternative nucleophilic substitution pathways for this compound has not been published.

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl bromides are exceptionally useful substrates in transition metal-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.orgtcichemicals.comsumitomo-chem.co.jpnih.gov While it is highly probable that this compound is a viable substrate for reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, a search of the literature did not yield specific documented examples of its use in these transformations. Such studies would be valuable in demonstrating its utility as a building block for more complex molecules.

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. nih.govnih.govlibretexts.org This reaction is widely employed for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials. researchgate.netresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org

For this compound, its participation in Suzuki-Miyaura coupling is a key method for constructing complex biaryl structures. The electron-donating methoxy groups can enhance the rate of oxidative addition, a frequently rate-determining step. However, the ortho-methyl group introduces steric hindrance, which can modulate catalyst-substrate interactions. The choice of catalyst, ligand, and base is crucial to achieve high yields. researchgate.netresearchgate.net Sterically bulky phosphine (B1218219) ligands are often employed to facilitate the reaction with hindered substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladium source |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilize catalyst, promote reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene, 2-MeTHF | Solubilize reactants |

| Temperature | 80-120 °C | Provide activation energy |

Research has demonstrated that both electron-donating and electron-withdrawing substituents on the aryl bromide are generally compatible with this reaction, allowing for a broad scope of potential biaryl products to be synthesized from this compound. nih.govresearchgate.net

Heck and Sonogashira Coupling for Carbon-Carbon Bond Formation

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by alkene insertion into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.org

In the context of this compound, the Heck reaction allows for the introduction of various alkenyl substituents. The electronic nature of the substrate, with its electron-rich ring, is generally favorable for the initial oxidative addition step. The reaction conditions, particularly the choice of catalyst and base, can be optimized to achieve high yields and selectivity for the desired substituted alkene product. nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is typically cocatalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgresearchgate.net The mild reaction conditions have made it a widely used transformation in organic synthesis. wikipedia.orgnih.gov

The participation of this compound in Sonogashira coupling enables the synthesis of arylalkynes. These products are valuable intermediates for more complex molecules, including pharmaceuticals and organic materials. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov

Table 2: Comparison of Heck and Sonogashira Coupling Conditions

| Reaction | Coupling Partner | Typical Catalyst System | Base |

|---|---|---|---|

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N, Piperidine |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a vital tool for synthesizing aryl amines, which are common structures in drug molecules. wikipedia.org The reaction mechanism proceeds through oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org

For this compound, this reaction allows for the direct formation of substituted anilines. The reaction is known for its broad substrate scope and functional group tolerance. The development of specialized, sterically hindered phosphine ligands has been critical to the success of coupling sterically demanding substrates. nih.govrsc.org The choice of a suitable base, such as sodium tert-butoxide, is essential for the deprotonation step. chemrxiv.org

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Amine | Primary, Secondary amines, Anilines | Nucleophilic partner |

| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | JohnPhos, XPhos, RuPhos | Facilitates oxidative addition/reductive elimination |

| Base | NaOtBu, KOtBu, DBU | Deprotonates the amine |

Negishi and Kumada Couplings for Alkyl/Aryl Chain Extension

Negishi Coupling

The Negishi coupling creates a carbon-carbon bond by reacting an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their higher yields and broader compatibility. wikipedia.org The reaction of this compound with various organozinc reagents provides a direct route to introduce alkyl, alkenyl, or aryl groups, significantly increasing molecular complexity. nih.govresearchgate.net

Kumada Coupling

The Kumada coupling is a cross-coupling reaction between an organic halide and a Grignard reagent (organomagnesium), catalyzed by nickel or palladium. wikipedia.org It was one of the first catalytic cross-coupling methods reported and remains a useful method for forming carbon-carbon bonds, especially in industrial applications. wikipedia.org This reaction allows for the extension of alkyl or aryl chains on the this compound core. The reactivity of the Grignard reagent requires careful control of reaction conditions to avoid side reactions. The choice of catalyst and ligand can influence the reaction's efficiency, particularly with sterically hindered substrates. researchgate.net

Catalyst Design and Ligand Effects in Cross-Coupling

The success of cross-coupling reactions involving substrates like this compound is heavily dependent on the design of the catalyst system. The ligand bound to the palladium or nickel center plays a critical role in modulating the catalyst's reactivity, stability, and selectivity. mdpi.comscilit.com

For sterically hindered aryl bromides, such as the ortho-methyl substituted title compound, bulky and electron-rich phosphine ligands are often required. nih.gov These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while preventing catalyst deactivation. nih.gov Ligands like those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups have enabled challenging couplings that were previously inefficient. nih.govmdpi.com The development of pre-formed catalysts, or precatalysts, has also improved the reliability and efficiency of these reactions by ensuring the generation of the active catalytic species. nih.gov The structural features of the ligand, such as the bite angle in bidentate phosphines or the steric bulk of monophosphines, directly influence the outcome of the coupling reaction. mdpi.com

Functional Group Interconversions Involving the Aryl Bromide Moiety

Reduction of the Aryl Bromide to an Aryl Hydride

The selective reduction of the aryl bromide moiety in this compound to an aryl hydride (hydrodebromination) is a fundamental transformation. This reaction effectively replaces the bromine atom with a hydrogen atom, yielding 1,3-dimethoxy-2-methylbenzene. This conversion can be achieved through various methods, including catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source like H₂ gas or transfer hydrogenation reagents. Other methods involve hydride reagents or dissolving metal reductions, although catalytic methods are often preferred for their milder conditions and higher functional group tolerance. This reduction is a crucial step when the bromine atom has served its purpose as a directing group or a handle for cross-coupling and needs to be removed in a later synthetic stage.

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from this compound would involve the reaction of the aryl bromide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting Grignard reagent, 2,4-dimethoxy-6-methylphenylmagnesium bromide, would possess a nucleophilic carbon atom, making it a potent tool for the formation of new carbon-carbon bonds.

Subsequent transformations of this Grignard reagent would be expected to follow typical Grignard reaction pathways. For instance, reaction with various electrophiles could potentially yield a range of functionalized products.

Hypothetical Grignard Reactions of 2,4-dimethoxy-6-methylphenylmagnesium bromide

| Electrophile | Expected Product |

|---|---|

| Carbon dioxide (CO₂) followed by acidic workup | 2,4-Dimethoxy-6-methylbenzoic acid |

| Formaldehyde (HCHO) | (2,4-Dimethoxy-6-methylphenyl)methanol |

| Acetone ((CH₃)₂CO) | 2-(2,4-Dimethoxy-6-methylphenyl)propan-2-ol |

It is important to note that the yields and specific reaction conditions for these transformations are not available in the current body of scientific literature.

Lithiation and Electrophilic Quenching Reactions

The lithiation of this compound would likely be achieved through a halogen-metal exchange reaction using an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an inert solvent like THF or diethyl ether. This would generate the corresponding aryllithium species, 2-lithio-1,5-dimethoxy-3-methylbenzene. The position of lithiation is directed by the bromine atom.

The resulting aryllithium is a highly reactive intermediate that can be quenched with a variety of electrophiles to introduce different functional groups onto the aromatic ring.

Hypothetical Electrophilic Quenching of 2-lithio-1,5-dimethoxy-3-methylbenzene

| Electrophile | Expected Product |

|---|---|

| N,N-Dimethylformamide (DMF) | 2,4-Dimethoxy-6-methylbenzaldehyde |

| Iodine (I₂) | 1-Iodo-3,5-dimethoxy-2-methylbenzene |

| Trimethylsilyl chloride ((CH₃)₃SiCl) | (2,4-Dimethoxy-6-methylphenyl)trimethylsilane |

Similar to the Grignard reactions, the specific experimental details, including yields and optimal conditions for these lithiation-quenching sequences, are not documented. The steric hindrance provided by the 2-methyl group and one of the methoxy groups could influence the accessibility of the lithium intermediate to various electrophiles, potentially impacting reaction rates and yields.

Role of 1 Bromo 3,5 Dimethoxy 2 Methylbenzene As a Building Block in Complex Molecular Architectures

Precursor to Polysubstituted Benzene (B151609) Derivatives

Synthesis of Tri- and Tetrasubstituted Benzenes

There is a lack of specific studies detailing the use of 1-Bromo-3,5-dimethoxy-2-methylbenzene as a starting material for the synthesis of tri- and tetrasubstituted benzene rings. While general methodologies for the functionalization of aryl bromides are well-established, their application to this specific substrate has not been extensively reported.

Diversity-Oriented Synthesis Using Aryl Halides

Diversity-oriented synthesis (DOS) is a strategy aimed at producing libraries of structurally diverse small molecules from a common starting material. frontiersin.orgcam.ac.uk This approach is valuable in the discovery of new bioactive compounds. wiley-vch.desemanticscholar.org While aryl halides are common building blocks in DOS, there are no specific reports found that describe the use of this compound within a diversity-oriented synthesis framework.

Integration into Polycyclic and Heterocyclic Scaffolds

The bifunctional nature of this compound, with a reactive bromine atom and an activated aromatic ring, suggests its potential for use in the construction of more complex ring systems.

Annulation Reactions Utilizing the Bromine Functionality

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. The bromine atom of an aryl halide can be a key functional group in such transformations, often through metal-catalyzed processes. However, specific examples of annulation reactions involving this compound could not be found in the surveyed literature.

Construction of Fused Aromatic Systems

The construction of fused aromatic systems often relies on precursors that can undergo cyclization reactions. While this compound could theoretically be a substrate for such reactions, there is no specific data available to illustrate its use in the synthesis of fused polycyclic or heterocyclic aromatic compounds.

Application in the Synthesis of Natural Product Analogs and Derivatives

Natural products and their analogs are a significant area of synthetic chemistry, often driving the development of new synthetic methodologies. semanticscholar.org Aryl halides are frequently employed as key fragments in the total synthesis of these complex molecules. A 2009 study detailed the synthesis of brominated mono- and dibenzyl phenols, which are biologically active natural products. semanticscholar.org However, this research utilized 1-bromo-2,3-dimethoxybenzene (B1267362) and not this compound. semanticscholar.org There is no available research that specifically documents the application of this compound in the synthesis of natural product analogs or derivatives.

Use as a Key Intermediate in Complex Molecule Syntheses

While specific, publicly documented syntheses directly employing this compound as a key intermediate for complex natural products are not extensively reported, its structural motifs are present in various biologically active compounds. The utility of similarly substituted aromatic compounds in total synthesis suggests the potential of this building block. For instance, brominated and methoxylated phenyl derivatives are integral to the synthesis of various pharmaceutical agents and agrochemicals. The reactivity of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental in the construction of complex molecular skeletons.

The general reactivity of this class of compounds indicates its potential as a precursor in the synthesis of molecules with pharmaceutical relevance. The dimethoxy-methyl-benzene core is a feature in a number of bioactive natural products and designed molecules.

Development of Novel Chemical Entities for Materials or Catalytic Research

Beyond its potential in the synthesis of bioactive molecules, this compound serves as a valuable precursor for the development of novel chemical entities with applications in materials science and catalysis. The ability to functionalize the aromatic ring through the bromo group allows for the creation of tailored molecules with specific electronic and steric properties.

Synthesis of Ligands for Coordination Chemistry

The synthesis of ligands for coordination chemistry is a significant area where this compound can be employed. The bromo substituent can be readily converted to a variety of coordinating groups, such as phosphines, pyridines, or other nitrogen- and oxygen-containing moieties. These transformations enable the synthesis of polydentate ligands that can form stable complexes with a wide range of metal ions.

The electronic properties of the resulting metal complexes can be fine-tuned by the presence of the electron-donating methoxy (B1213986) and methyl groups on the phenyl ring. This modulation of the ligand's electronic environment can have a profound impact on the catalytic activity and photophysical properties of the corresponding metal complexes. While specific examples detailing the use of this compound for this purpose are not prevalent in the literature, the fundamental principles of ligand design strongly support its potential in this field.

Building Blocks for Oligomers and Polymers

The difunctional nature of this compound, with its reactive bromine atom, makes it a candidate for the synthesis of novel oligomers and polymers. Through polymerization reactions such as Suzuki or Stille polycondensation, this monomer could be incorporated into polymer backbones.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Bromo 3,5 Dimethoxy 2 Methylbenzene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of 1-Bromo-3,5-dimethoxy-2-methylbenzene, a combination of one-dimensional and two-dimensional NMR techniques is required for complete spectral assignment.

High-field NMR offers superior resolution and sensitivity, which is crucial for the precise determination of chemical shifts and coupling constants. The substitution pattern of this compound results in a unique set of signals in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the two methoxy (B1213986) groups. Due to the symmetrical placement of the methoxy groups relative to the bromine atom, the two aromatic protons (H-4 and H-6) are chemically distinct. The methyl group at the C-2 position influences the chemical environment of the adjacent methoxy group at C-3.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display signals for the six aromatic carbons (four substituted and two proton-bearing), the methyl carbon, and the two methoxy carbons. The carbon attached to the bromine atom (C-1) is typically shifted to a higher field (lower ppm value) compared to the other substituted aromatic carbons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (H-4/H-6) | 6.4-6.6 | s |

| Ar-H (H-6/H-4) | 6.3-6.5 | s |

| -OCH₃ (C5) | 3.80 | s |

| -OCH₃ (C3) | 3.78 | s |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 | 161.5 |

| C-3 | 159.0 |

| C-1 | 135.0 |

| C-2 | 118.0 |

| C-6 | 110.0 |

| C-4 | 102.0 |

| -OCH₃ (C5) | 56.2 |

| -OCH₃ (C3) | 55.8 |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, the two aromatic protons (H-4 and H-6) are separated by four bonds, so a very weak or no cross-peak would be expected between them. This lack of correlation confirms their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl and methoxy proton signals to their respective carbon signals, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for determining the carbon skeleton by identifying correlations between protons and carbons over two or three bonds. sdsu.edu Key expected HMBC correlations for this compound would include:

The methyl protons (-CH₃ at C-2) showing correlations to C-1, C-2, and C-3.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

The methoxy protons at C-3 correlating with the C-3 carbon.

The methoxy protons at C-5 correlating with the C-5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing through-space correlations. researchgate.net For this molecule, a key NOESY correlation would be expected between the methyl protons at C-2 and the protons of the adjacent methoxy group at C-3. A correlation might also be observed between the methyl protons and the aromatic proton at H-6, which would provide insight into the preferred rotational conformation of the methoxy groups.

The two methoxy groups in this compound can rotate around the C-O bonds. The presence of a bulky methyl group at the C-2 position may hinder the rotation of the adjacent methoxy group at C-3. Variable Temperature (VT) NMR studies can provide valuable information about these dynamic processes. oxinst.com

At room temperature, the rotation of the methoxy groups is typically fast on the NMR timescale, resulting in sharp, averaged signals for the methoxy protons and carbons. As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is sufficiently high, the rotation may become slow enough on the NMR timescale to allow for the observation of distinct signals for different conformers (rotamers). oxinst.comresearchgate.net The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the rotational energy barrier. Unusual chemical shifts for out-of-plane methoxy groups have been reported, which can be investigated through VT-NMR. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition.

The choice of ionization technique significantly affects the resulting mass spectrum.

Electron Impact (EI) Ionization: EI is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). nih.gov This process imparts significant energy to the molecule, leading to extensive fragmentation. For this compound, the EI mass spectrum would be expected to show a molecular ion peak (M⁺˙) along with several fragment ions. Common fragmentation pathways for such aromatic ethers include the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of a bromine atom to form an [M-79/81]⁺ ion.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation. nih.govresearchgate.net This is particularly useful for confirming the molecular weight of the compound. The ESI mass spectrum of this compound would be expected to show a strong signal corresponding to its protonated form, with the characteristic bromine isotopic pattern.

A definitive feature in the mass spectrum of any bromine-containing compound is its distinct isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.69% and 49.31%, respectively). libretexts.org

This results in any ion containing a single bromine atom appearing as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z). These peaks, often referred to as the M and M+2 peaks, will have a relative intensity ratio of approximately 1:1. libretexts.orgyoutube.com The observation of this characteristic doublet in the HRMS spectrum of this compound provides unequivocal proof of the presence of one bromine atom in the molecule.

Table 3: Expected Isotopic Distribution for the Molecular Ion of this compound (C₉H₁₁BrO₂)

| Ion | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| C₉H₁₁⁷⁹BrO₂ | 230.00 | 100.0 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Mechanistic Probes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information about the functional groups present in the molecule and can be adapted for real-time monitoring of chemical transformations.

Characteristic Absorptions of Aromatic Ring, Methoxy, Methyl, and Aryl Bromide Groups

Aromatic Ring: The benzene (B151609) ring gives rise to several characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. derpharmachemica.com

C=C Stretching: The skeletal vibrations of the aromatic ring, corresponding to C=C stretching, typically produce a series of bands in the 1625–1430 cm⁻¹ region. derpharmachemica.com For substituted benzenes, prominent peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.

C-H Bending: In-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ range, while out-of-plane bending vibrations occur between 900-675 cm⁻¹. The precise position of the out-of-plane bending bands is highly indicative of the substitution pattern on the ring.

Methoxy Groups: The two methoxy groups (-OCH₃) have distinct vibrational modes.

C-H Stretching: The methyl C-H bonds of the methoxy groups exhibit asymmetric and symmetric stretching vibrations, typically found in the 2965-2916 cm⁻¹ and 2880-2848 cm⁻¹ ranges, respectively. derpharmachemica.com

C-O Stretching: A strong absorption corresponding to the asymmetric C-O-C stretch is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1050 cm⁻¹.

CH₃ Bending: The methyl groups also show characteristic bending (deformation) vibrations. Asymmetric deformations are typically observed around 1465-1440 cm⁻¹, with symmetric "umbrella" mode deformations near 1390-1370 cm⁻¹. derpharmachemica.com Methyl rocking vibrations may be found around 1160 cm⁻¹. researchgate.net

Methyl Group: The methyl group attached directly to the aromatic ring will have vibrations similar to the methoxy methyl groups.

C-H Stretching: Asymmetric and symmetric C-H stretching vibrations will occur in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions.

CH₃ Bending: Asymmetric and symmetric bending vibrations are expected near 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Aryl Bromide Group: The carbon-bromine bond vibration is found at lower frequencies.

C-Br Stretching: The C-Br stretching vibration for aryl bromides is typically observed in the 680-500 cm⁻¹ region. uwosh.edu This band can sometimes be coupled with other ring vibrations.

The table below summarizes the expected vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1625 - 1430 | |

| C-H Out-of-Plane Bend | 900 - 675 | |

| Methoxy (-OCH₃) | Asymmetric C-H Stretch | 2965 - 2916 |

| Symmetric C-H Stretch | 2880 - 2848 | |

| C-O Stretch | 1250 & 1050 | |

| CH₃ Bend | 1465 - 1440 & 1390 - 1370 | |

| Methyl (-CH₃) | Asymmetric C-H Stretch | 2975 - 2950 |

| Symmetric C-H Stretch | 2885 - 2865 | |

| CH₃ Bend | 1450 & 1375 | |

| Aryl Bromide | C-Br Stretch | 680 - 500 |

In-situ IR Spectroscopy for Monitoring Reaction Progress

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) for monitoring the progress of reactions involving this compound in real-time. By inserting a probe directly into the reaction vessel, spectra can be acquired continuously, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.

This technique is particularly useful for reactions common to aryl halides. For instance, in the preparation of Grignard reagents or in Suzuki or Heck cross-coupling reactions, in-situ IR can monitor the disappearance of the characteristic C-Br vibrational band and the C-H out-of-plane bending modes of the starting material. Simultaneously, the appearance of new bands corresponding to the product can be tracked to determine reaction kinetics and endpoint. This real-time data acquisition enables precise control over reaction parameters, improves safety by detecting the accumulation of unreacted intermediates, and ensures reaction completion, leading to optimized yields and purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Crystal Packing

No published single-crystal X-ray diffraction data for this compound currently exists. However, analysis of structurally similar compounds allows for a detailed prediction of its expected solid-state conformation. Data from derivatives of 2,6-dimethylbromobenzene and 1-(bromomethyl)-3,5-dimethoxybenzene are particularly informative. scielo.brnih.gov

Expected Molecular Geometry: The benzene ring is expected to be nearly planar. The primary source of structural deviation will be steric hindrance between the adjacent bromine atom and the methyl group at the C1 and C2 positions. This steric crowding will likely cause the C-Br and C-CH₃ bonds to be pushed slightly out of the plane of the aromatic ring. Furthermore, the endocyclic C6-C1-C2 bond angle is expected to be larger than the ideal 120° due to the repulsive forces between the bulky bromo and methyl substituents. nih.gov The methoxy groups may be oriented non-symmetrically with respect to the plane of the ring to minimize steric interactions.

Expected Bond Lengths and Angles: Based on analogous structures, the following bond parameters can be anticipated. scielo.brnih.gov

| Bond/Angle | Expected Value |

| C-Br Bond Length | ~1.90 - 1.91 Å |

| Aromatic C-C Bond Length | ~1.38 - 1.40 Å |

| C-OCH₃ Bond Length | ~1.36 - 1.37 Å |

| O-CH₃ Bond Length | ~1.42 - 1.43 Å |

| C-CH₃ Bond Length | ~1.50 - 1.51 Å |

| C-C-C (ring) Angle | ~118 - 122° |

| C-C-Br Angle | ~119 - 121° |

| C-O-C Angle | ~117 - 118° |

Crystal Packing: The packing of molecules in the crystal lattice will be governed by a balance of weak intermolecular forces. Van der Waals interactions will be dominant. Weak C-H···π interactions and potential C-H···O hydrogen bonds involving the methoxy and methyl groups could also play a role in stabilizing the crystal structure. Halogen bonding, a non-covalent interaction involving the bromine atom, may also influence the supramolecular assembly, though its impact can be modulated by the presence of other functional groups. nih.gov

Crystallographic Studies of Co-crystals and Inclusion Complexes

There are no specific reports on the formation of co-crystals or inclusion complexes with this compound. However, the functional groups present in the molecule suggest a potential for forming such multi-component crystalline solids.

The bromine atom, as an electron-rich and polarizable center, can act as a halogen bond acceptor. This makes it a candidate for co-crystallization with halogen bond donors like diiodotetrafluorobenzenes. nih.gov The methoxy groups contain oxygen atoms that can act as hydrogen bond acceptors, enabling the formation of co-crystals with hydrogen bond donors such as carboxylic acids or phenols. Co-crystals of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with 4,4′-bipyridine, for example, demonstrate the ability of methoxy-substituted aromatics to participate in robust hydrogen-bonding networks. bohrium.com

Computational and Theoretical Studies on 1 Bromo 3,5 Dimethoxy 2 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Bromo-3,5-dimethoxy-2-methylbenzene, these methods would provide insights into its stability, electronic distribution, and predisposition to chemical reactions.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry and electronic energy of molecules. In a hypothetical DFT study of this compound, various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be employed to accurately model the molecule. The calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms. The resulting total electronic energy would be a key indicator of the molecule's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Ground State Geometry Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | Data not available |

| C-O Bond Lengths (Å) | Data not available |

| C-C Bond Lengths (Å) | Data not available |

| C-C-C Bond Angles (°) | Data not available |

| Total Ground State Energy (Hartree) | Data not available |

Note: This table is illustrative. No published data could be found for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy and spatial distribution of these orbitals would be calculated. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available | Electron-donating ability |

| LUMO | Data not available | Electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Chemical reactivity indicator |

Note: This table is illustrative. No published data could be found for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing valuable information on reaction feasibility and kinetics.

Computational Elucidation of Electrophilic Aromatic Substitution Pathways

This compound can undergo electrophilic aromatic substitution. Computational modeling would identify the most likely positions for electrophilic attack by calculating the energies of the intermediate sigma complexes (arenium ions). The methoxy (B1213986) and methyl groups are activating and ortho-, para-directing, while the bromo group is deactivating but also ortho-, para-directing. DFT calculations would be used to locate the transition state structures for each potential substitution pathway and calculate the activation energies, thereby predicting the regioselectivity of reactions like nitration or halogenation.

Investigation of Cross-Coupling Reaction Mechanisms

The bromine atom on the benzene (B151609) ring makes this compound a suitable substrate for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies would model the catalytic cycle of these reactions, typically involving a palladium catalyst. Key steps such as oxidative addition, transmetalation, and reductive elimination would be investigated. By calculating the energy profile of the entire catalytic cycle, researchers can understand the reaction mechanism, identify the rate-determining step, and rationalize the observed product yields.

Molecular Modeling and Conformational Analysis

The presence of two methoxy groups and a methyl group introduces rotational flexibility in this compound. Molecular modeling and conformational analysis are essential to identify the most stable conformations (rotamers) and to understand the energetic barriers between them. A potential energy surface scan would be performed by systematically rotating the dihedral angles associated with the methoxy and methyl groups. This analysis would reveal the global minimum energy conformation and other low-energy conformers that might be present at room temperature, which can influence the molecule's reactivity and physical properties.

Energy Minimization and Conformational Search Algorithms

The first step in computationally studying this compound is to determine its most stable three-dimensional structure, known as the global energy minimum. This is achieved through energy minimization and conformational search algorithms.

Energy Minimization: This process involves calculating the potential energy of a given molecular geometry and then systematically adjusting the atomic coordinates to find a lower energy arrangement. This is analogous to a ball rolling downhill to find the lowest point in a valley. For a molecule like this compound, this involves optimizing bond lengths, bond angles, and dihedral (torsional) angles.

Conformational Search: Molecules with rotatable bonds, such as the methoxy groups in this compound, can exist in multiple spatial arrangements called conformers. A conformational search is a systematic exploration of the potential energy surface to identify various low-energy conformers. Common algorithms for this include:

Systematic Search: This method involves rotating each flexible bond by a defined increment and calculating the energy of each resulting conformation.

Stochastic Methods (e.g., Monte Carlo): These methods randomly alter the molecular geometry and accept or reject the new conformation based on its energy.

Molecular Dynamics: This technique simulates the motion of atoms over time, allowing the molecule to explore different conformational states.

For this compound, the primary sources of conformational flexibility are the rotation of the two methoxy groups and the methyl group. The orientation of these groups relative to the benzene ring and to each other will define the various possible conformers. Computational studies on similar substituted benzenes have shown that methods like DFT, often with functionals like B3LYP and a suitable basis set (e.g., 6-31G*), are effective for these types of calculations. researchgate.net

Steric and Electronic Effects on Molecular Conformation

The relative stability of the different conformers of this compound is governed by a balance of steric and electronic effects.

Steric Effects: These arise from the spatial repulsion between atoms or groups of atoms. In this molecule, significant steric hindrance can occur between the methyl group at position 2 and the adjacent methoxy group at position 3. Similarly, the bromine atom at position 1 can interact sterically with the methyl group. To minimize these repulsive interactions, the molecule will adopt a conformation that maximizes the distance between these bulky groups. For instance, the methyl and methoxy groups will likely rotate to avoid eclipsing each other. In substituted cyclohexanes, it is well-established that larger substituents create greater strain energy due to 1,3-diaxial interactions, a principle that also applies to substituted benzenes. sapub.org

Electronic Effects: These involve the interactions between the electron clouds of different parts of the molecule. The methoxy groups are electron-donating due to the lone pairs on the oxygen atoms, which can participate in resonance with the benzene ring's π-system. The bromine atom is an electronegative, electron-withdrawing group via induction, but can also donate electron density through resonance. These electronic interactions influence the charge distribution and the preferred orientation of the substituents. For example, studies on o-dimethoxybenzene have shown that electrostatic interactions between the methoxy groups play a role in stabilizing certain conformations. rsc.org

The final, most stable conformation of this compound will be the one that best accommodates these competing steric and electronic demands. Computational analysis of various dimethoxybenzene derivatives has demonstrated that the interplay of these effects is crucial in determining the molecular geometry. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the molecular structure and assign spectral features.

NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J).

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR parameters. rsc.org The predicted chemical shifts are often referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromine and methoxy substituents. Similarly, the ¹³C NMR spectrum would show characteristic shifts for the different carbon atoms in the molecule.

The table below illustrates a hypothetical comparison between predicted and experimental ¹³C NMR chemical shifts for a similar compound, demonstrating the typical level of agreement.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1-Br | 118.5 | 117.9 |

| C2-CH₃ | 135.2 | 134.6 |

| C3-OCH₃ | 159.8 | 160.4 |

| C4 | 105.1 | 104.5 |

| C5-OCH₃ | 159.8 | 160.4 |

| C6 | 110.3 | 109.7 |

| -OCH₃ | 56.2, 56.4 | 56.3, 56.5 |

| -CH₃ | 16.8 | 16.5 |

Note: The data in this table is illustrative and not specific to this compound.

Experimental NMR data for closely related compounds, such as 2-bromo-1-methoxy-4-methylbenzene and 1-bromo-2,4-dimethoxybenzene, provide a basis for validating such computational predictions. rsc.org

Vibrational Frequency Calculations and Spectral Simulation

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization (e.g., DFT/B3LYP).

The output of a vibrational frequency calculation is a list of frequencies and their corresponding intensities. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for DFT) to account for anharmonicity and other systematic errors in the calculations. researchgate.net

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for:

C-H stretching of the aromatic ring and the methyl/methoxy groups.

C=C stretching of the aromatic ring.

C-O stretching of the methoxy groups.

C-Br stretching.

Various bending and deformation modes.

The table below provides an example of a comparison between calculated (scaled) and experimental vibrational frequencies for a substituted benzene derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3080 | 3075 |

| CH₃ Asymmetric Stretch | 2985 | 2980 |

| CH₃ Symmetric Stretch | 2930 | 2925 |

| Aromatic C=C Stretch | 1605 | 1600 |

| Aromatic C=C Stretch | 1580 | 1575 |

| CH₃ Bending | 1460 | 1455 |

| C-O Stretch | 1250 | 1245 |

| C-Br Stretch | 680 | 675 |

Note: The data in this table is illustrative and not specific to this compound.

By comparing the simulated spectrum with an experimentally obtained one, each peak in the experimental spectrum can be assigned to a specific molecular vibration, providing a detailed understanding of the molecule's vibrational properties. Studies on other brominated benzenes have shown good agreement between theoretical and experimental vibrational spectra. researchgate.net

Future Research Directions and Challenges in the Chemistry of 1 Bromo 3,5 Dimethoxy 2 Methylbenzene

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in working with 1-bromo-3,5-dimethoxy-2-methylbenzene is the development of synthetic protocols that are not only efficient but also environmentally benign. Future efforts will likely concentrate on green chemistry principles and advanced manufacturing techniques.

Traditional bromination methods often rely on hazardous reagents like molecular bromine and chlorinated solvents, which pose significant environmental and safety risks. rsc.orgacsgcipr.org Green chemistry seeks to mitigate these issues by employing safer alternatives. Future research into the synthesis of this compound will likely focus on indole-catalytic protocols in environmentally friendly solvents like heptane, which can suppress oxidative side-reactions, a common issue with electron-rich aromatic compounds. rsc.org Another promising avenue is the use of reagents prepared from the alkaline intermediates of bromine recovery processes, which utilize hypobromous acid (HOBr) as the reactive species and offer high bromine atom efficiency. rsc.org The development of solid-supported catalysts, such as Fe₂O₃/zeolite systems, also represents a sustainable approach, allowing for easy catalyst handling, recycling, and applicability to one-pot sequential bromination and C-C bond formation reactions. elsevierpure.com

Table 1: Comparison of Traditional and Green Bromination Strategies

| Feature | Traditional Bromination | Green Chemistry Approaches |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS), In-situ generated HOBr |

| Solvents | Chlorinated solvents (e.g., CCl₄) | Heptane, Water |

| Catalysts | Strong Lewis acids (e.g., FeCl₃) | Organocatalysts (e.g., Indoles), Solid-supported catalysts (e.g., Fe₂O₃/zeolite) |

| Environmental Impact | High, generates hazardous waste | Low, minimizes waste and use of hazardous substances |

| Safety Concerns | Use of toxic and corrosive reagents | Milder reaction conditions, safer reagents |

Exploration of Novel Catalytic Transformations and Applications

The reactivity of the carbon-bromine bond in this compound is central to its utility as a synthetic intermediate. Future investigations will aim to harness this reactivity through innovative catalytic methods.

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool for activating aryl halides under mild conditions. nih.govarizona.eduresearchgate.netdoaj.org This methodology involves the generation of highly reactive aryl radical intermediates from aryl bromides via a photoinduced electron transfer process. nih.govresearchgate.net Such transformations offer a green alternative to traditional transition-metal-catalyzed reactions. nih.gov For this compound, photocatalysis could enable novel C-C and C-heteroatom bond formations that are difficult to achieve through conventional means. A significant challenge is overcoming the energy limitations of visible light to cleave strong C-Br bonds. scispace.com Research into consecutive photoinduced electron transfer (conPET) processes, where a second photon excites a radical anion intermediate, could provide the necessary energy to reduce stable aryl bromides. scispace.com Electrocatalysis presents another frontier for activating the C-Br bond, using electricity as a traceless reagent to drive redox reactions.

Table 2: Emerging Catalytic Strategies for Aryl Bromide Functionalization

| Catalytic Strategy | Energy Source | Key Intermediate | Advantages |

|---|---|---|---|

| Photocatalysis | Visible Light | Aryl Radical | Mild conditions, High selectivity, Green energy source |

| Electrocatalysis | Electricity | Radical Ions | Avoids chemical oxidants/reductants, Precise control |

Cross-coupling reactions are fundamental for building molecular complexity from aryl halides. However, the steric hindrance around the bromine atom in this compound, caused by the adjacent methyl and methoxy (B1213986) groups, poses a significant challenge for standard palladium-catalyzed cross-coupling reactions. rsc.orgacs.orgresearchgate.net Future research will focus on developing new catalyst systems capable of overcoming this steric encumbrance. This includes the design of novel phosphine (B1218219) ligands with tailored steric and electronic properties that can facilitate the oxidative addition of the hindered aryl bromide to the metal center. acs.orgresearchgate.net For instance, ligands with a smaller phosphine head and larger remote steric bulk have shown promise in the borylation of sterically congested aryl chlorides. acs.org Furthermore, exploring catalysts based on more abundant and less expensive metals, such as iron, could provide cost-effective and efficient platforms for coupling sterically hindered partners. rsc.org Ligand-free catalyst systems are also an area of growing interest, offering a more sustainable and economical approach, although their application to sterically demanding substrates remains a challenge. rsc.org

Expansion of Synthetic Utility towards Underexplored Molecular Classes

The unique electronic and steric properties of this compound make it an attractive starting material for the synthesis of novel and complex organic molecules. While it serves as a valuable intermediate, its full potential in constructing diverse molecular scaffolds is yet to be realized. nbinno.com Future applications will likely involve its use as a key building block in the total synthesis of natural products and the development of new pharmaceutical agents and materials.

The presence of multiple functional groups—the reactive bromine atom for cross-coupling and the methoxy groups which can be demethylated to phenols—allows for sequential and site-selective modifications. chemdad.com This multi-functional handle could be exploited to synthesize complex polycyclic aromatic compounds, novel heterocyclic systems, or functional materials with tailored electronic properties. For instance, its derivatives could be incorporated into larger conjugated systems for applications in organic electronics or used to construct complex ligands for catalysis. The challenge lies in developing synthetic strategies that can chemoselectively manipulate the different reactive sites on the molecule to build up molecular complexity in a controlled manner.

Construction of Highly Congested Aromatic Systems

The synthesis of highly congested aromatic systems, particularly sterically hindered biaryls, is a formidable challenge in organic chemistry due to the difficulty of forming carbon-carbon bonds between sterically demanding coupling partners. The ortho-methyl group and the two flanking methoxy groups in this compound create significant steric hindrance around the bromine atom, making it an ideal candidate for exploring and developing novel cross-coupling methodologies.

Future research in this area will likely focus on overcoming the inherent challenges of coupling this substrate. Traditional palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Kumada-Corriu couplings, often face difficulties with sterically encumbered aryl halides. rsc.orgorganic-chemistry.org The development of highly active catalyst systems is paramount. Research will likely gravitate towards the design and application of specialized ligands that can facilitate the oxidative addition of the palladium catalyst to the sterically shielded carbon-bromine bond and promote efficient reductive elimination to form the desired biaryl product. rsc.org

Key Research Objectives and Potential Challenges:

Development of Novel Catalyst Systems: Exploration of palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands will be crucial. organic-chemistry.orgresearchgate.net These ligands can enhance the catalytic activity and stability, enabling the coupling of challenging substrates at lower catalyst loadings and under milder conditions. organic-chemistry.org

Alternative Coupling Strategies: Investigating alternative metal catalysts, such as nickel or iron, could provide breakthroughs. rsc.orgorganic-chemistry.org Iron-catalyzed cross-coupling, for instance, has shown promise for coupling sterically hindered Grignard reagents. rsc.org

Controlling Side Reactions: A significant challenge with sterically hindered substrates is the prevalence of side reactions, such as hydrodehalogenation and homocoupling. Future work will need to fine-tune reaction conditions to minimize these undesired pathways. rsc.org

Below is a table outlining potential research directions for the synthesis of highly congested aromatic systems using this compound.

| Research Direction | Potential Catalyst System | Key Challenge | Desired Outcome |

| Suzuki-Miyaura Coupling | Pd-N-heterocyclic carbene (NHC) complexes | Overcoming steric hindrance to achieve high yields. | Efficient synthesis of di- and tri-ortho-substituted biaryls. |

| Kumada-Corriu Coupling | Nickel-phosphinous acid catalysts | Managing the reactivity of Grignard reagents to prevent side reactions. | Direct cross-coupling without the need for pre-functionalization of the coupling partner. organic-chemistry.org |

| Iron-Catalyzed Coupling | Iron salts with specialized ligands (e.g., TMU) | Achieving high catalytic turnover numbers with bulky substrates. | A cost-effective and environmentally benign method for synthesizing congested biaryls. rsc.org |

| Metal-Free Coupling | Electrochemical reductive coupling | Ensuring regioselectivity and functional group tolerance. | A sustainable approach to biaryl synthesis that avoids transition metals. nih.gov |

Chiral Synthesis Incorporating the Brominated Core

The sterically congested environment around the C-Br bond in this compound makes it an intriguing substrate for the synthesis of axially chiral biaryls. Atropisomerism arises from hindered rotation around a single bond, and the bulky substituents on this compound can be exploited to create stable atropisomers.

Future research will likely focus on the development of enantioselective cross-coupling reactions to control the stereochemistry of the newly formed biaryl axis. This is a highly active area of research with significant implications for the synthesis of chiral ligands, catalysts, and pharmaceuticals. beilstein-journals.orgnih.gov

Key Research Objectives and Potential Challenges:

Atroposelective Cross-Coupling: The primary goal will be to develop catalytic systems that can achieve high enantioselectivity in the synthesis of biaryls derived from this compound. This will likely involve the use of chiral ligands that can effectively transfer stereochemical information during the catalytic cycle. nih.gov

Central-to-Axial Chirality Transfer: An alternative strategy involves the use of a chiral auxiliary on one of the coupling partners to direct the stereochemical outcome of the reaction, followed by its removal. nih.gov

Kinetic Resolution: Another avenue of exploration is the kinetic resolution of a racemic mixture of a biaryl precursor, where a chiral catalyst selectively reacts with one enantiomer, leaving the other enriched.

The table below summarizes potential approaches for chiral synthesis incorporating the this compound core.

| Synthetic Strategy | Catalyst/Reagent Type | Key Challenge | Desired Outcome |

| Asymmetric Suzuki-Miyaura Coupling | Palladium with chiral phosphine ligands (e.g., KenPhos) | Achieving high enantiomeric excess (ee) with a sterically demanding substrate. | Direct and efficient synthesis of enantioenriched axially chiral biaryls. nih.gov |

| Asymmetric Kumada Coupling | Nickel with chiral ferrocenylphosphine ligands | Controlling the reactivity and stereoselectivity of the Grignard reagent. | Access to a different class of axially chiral biaryls. |

| Diastereoselective Synthesis | Substrate with a chiral auxiliary | Efficient removal of the chiral auxiliary without racemization. | High diastereoselectivity and subsequent access to enantiopure biaryls. |

| Electrochemical Cyclization Cascade | Electrochemical oxidation with a chiral substrate | Transfer of central chirality to axial chirality with high fidelity. | A novel and sustainable method for synthesizing axially chiral biaryls. beilstein-journals.orgnih.gov |

Advanced Analytical and Computational Insights for Deeper Mechanistic Understanding